molecular formula C6H5FN2O2 B1304211 3-Fluoro-2-nitroaniline CAS No. 567-63-5

3-Fluoro-2-nitroaniline

Cat. No.: B1304211
CAS No.: 567-63-5
M. Wt: 156.11 g/mol
InChI Key: NSFGNLQLWFZHKK-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitroaniline is an organic compound with the molecular formula C₆H₅FN₂O₂. It is a derivative of aniline, where the amino group is substituted with a nitro group and a fluorine atom at the ortho and meta positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 3-fluoroaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the ortho position relative to the amino group .

Another method involves the halogenation of 2-nitroaniline. This process uses fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the meta position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substituting Agents: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: 3-Fluoro-2-phenylenediamine.

    Substitution: Various substituted anilines.

    Oxidation: Nitroso and nitro derivatives.

Mechanism of Action

The mechanism of action of 3-fluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitroaniline
  • 4-Fluoro-2-nitroaniline
  • 2-Fluoro-6-nitroaniline

Uniqueness

3-Fluoro-2-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical and physical properties. This unique arrangement allows for selective reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

3-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFGNLQLWFZHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382328
Record name 3-fluoro-2-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-63-5
Record name 3-Fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-63-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-2-nitroaniline
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Record name 3-Fluoro-2-nitroaniline
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Synthesis routes and methods I

Procedure details

To a solution of 1,3-difluoro-2-nitro-benzene (30 g, 0.188 moles) in EtOH (300 mL) was added 25% aq. ammonia solution (300 mL) and the resulting mixture was heated to 75° C. for 16 h then cooled and concentrated in vacuo. The residue was dissolved in EtOAc, washed with water and brine solution, dried (Na2SO4), filtered and concentrated to afford 25 g (85%) of 3-fluoro-2-nitro-phenylamine (138) as a brown solid which was used without any further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
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reactant
Reaction Step One
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Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a pressure tube was added 1,3-difluoro-2-nitrobenzene (2.8 mL, 26.4 mmol) and 7 N NH3 in CH3OH (10 mL, 70 mmol). The tube was sealed and the mixture was stirred at room temperature for 5 days. The solution was diluted with H2O, extracted with CH2Cl2, and the combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated to give an oil. The oil was triturated with hexane and the resulting orange solid was collected by filtration to give the title compound (2.1 g, 51%).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
51%

Synthesis routes and methods III

Procedure details

A 2-5 mL microwave vial equipped with a magnetic follower was charged with 3-fluoro-2-nitro-N-(triphenylphosphoranylidene)benzenamine (585 mg, 1.4 mmol), water (3 mL) and TFA (0.1 mL). The reaction mixture was irradiated at 160° C. for 15 min and then partitioned between water and EtOAc. The organic layer was separated and washed with an saturated aqueous solution of sodium bicarbonate and brine, dried over Na2SO4, filtered and concentrated. The residue was subjected to flash chromatography (Si—PCC, 0-100% Et2O in pentane) to give 3-Fluoro-2-nitrophenylamine as an orange solid (218 mg, 100%). 1H NMR (CDCl3, 400 MHz): δ 7.22 (ddd, J=8.2, 8.2, 5.5 Hz, 1 H); 6.57 (ddd, J=8.5, 1.4, 1.4 Hz, 1 H); 6.48 (ddd, J=11.3, 8.2, 1.4 Hz, 1 H.
Name
3-fluoro-2-nitro-N-(triphenylphosphoranylidene)benzenamine
Quantity
585 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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